D-Arabinose oxime
Description
Contextualization within Carbohydrate Chemistry and Oxime Derivatives
D-Arabinose oxime is a specific chemical entity that holds a distinct position at the intersection of carbohydrate chemistry and the study of oxime derivatives. It is formally derived from D-arabinose, an aldopentose sugar, through the reaction of its aldehyde functional group with hydroxylamine (B1172632) (NH₂OH). pearson.comchemistry.coachuou.ac.in This conversion of an aldehyde to an oxime (=N-OH group) is a fundamental reaction in organic chemistry, and in the context of carbohydrates, it provides a versatile intermediate for further chemical transformations. pearson.com
As an oxime, this compound exists as a mixture of geometric isomers, specifically the syn (E) and anti (Z) forms, due to the restricted rotation around the carbon-nitrogen double bond. royalholloway.ac.uk Research has shown that while the anti form may dominate in a crystalline specimen, in aqueous solution, the compound equilibrates to a mixture of both isomers. royalholloway.ac.ukjuniperpublishers.com Specifically, in solution, it exists as a mixture of the acyclic anti (Z, 20%) and syn (E, 80%) forms. royalholloway.ac.uk
A primary role of this compound in classical carbohydrate chemistry is its function as a key intermediate in the Wohl degradation. pearson.comlibretexts.org This chemical process is a method for shortening the carbon chain of an aldose by one carbon atom. libretexts.orgvaia.com In this sequence, D-arabinose is first converted to this compound. The oxime is then dehydrated, typically using acetic anhydride (B1165640), to form a cyanohydrin, which subsequently loses hydrogen cyanide under basic conditions to yield the shorter aldose, D-erythrose. pearson.comchemistry.coachlibretexts.org This transformation was historically significant for the structural elucidation of monosaccharides. libretexts.org
| Isomer | Configuration | Abundance in Aqueous Solution |
| anti-D-Arabinose oxime | Z | 20% |
| syn-D-Arabinose oxime | E | 80% |
This table summarizes the isomeric equilibrium of this compound in an aqueous environment as determined by physical methods. royalholloway.ac.uk
Historical Perspectives on this compound Investigation
The investigation of this compound and related sugar oximes dates back to early studies focused on the structure and reactivity of carbohydrates. Initial characterization involved classical chemical methods and early spectroscopic techniques. For instance, infrared spectroscopy was employed in the mid-20th century to study the structure of various sugar derivatives, including arabinose oxime, to determine if they existed in a cyclic or acyclic form. nist.gov
A significant advancement in its study came in 1975 when Masayoshi Iio, Toshiro Shimotokube, and Hirahisa Omura reported a method for preparing crystalline pentose (B10789219) oximes, including that of D-arabinose. juniperpublishers.comkyushu-u.ac.jp Their method involved reacting the pentose with hydroxylamine in anhydrous ethanol (B145695), which facilitated both the formation and crystallization of the oxime. kyushu-u.ac.jp This work was crucial as it allowed for the isolation of a purer product for further study. The researchers used techniques such as NMR spectroscopy to characterize the product, confirming the formation of both syn and anti isomers and providing insights into their relative proportions. kyushu-u.ac.jp In the same year, P. Finch and Z. Merchant also published research on the structures of D-arabinose and D-glucose oximes, contributing to the conformational analysis through ¹H NMR spectroscopy. juniperpublishers.comrsc.org
Significance in Contemporary Synthetic and Biological Research
In modern research, this compound and derivatives synthesized from D-arabinose serve as valuable building blocks in synthetic chemistry and as tools in biological investigations.
In the realm of synthetic chemistry, D-arabinose is a versatile starting material for the creation of complex, high-value molecules. For example, nitrones derived from D-arabinose have been utilized as key intermediates in the total synthesis of polyhydroxylated alkaloids, such as hyacinthacine A₂. researchgate.net Furthermore, D-arabinose has been the starting point for the multi-step synthesis of mechanism-based inhibitors of enzymes crucial to biosynthetic pathways. researchgate.net One notable example is the synthesis of an inhibitor for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, a key enzyme in the shikimate pathway. researchgate.net
From a biological perspective, this compound itself has been shown to interact with enzymes. Research has demonstrated that it acts as a substrate for yeast hexokinase. royalholloway.ac.ukresearchgate.net The enzyme catalyzes the phosphorylation of the oxime, yielding this compound-5-phosphate. royalholloway.ac.uk This finding expanded the known substrate specificity of this well-studied enzyme. The related compound 3-deoxy-D-manno-octulosonic acid-8-phosphate (KDO8P) oxime, which is synthesized from D-arabinose, has been identified as a potent, slow-binding inhibitor of KDO8P synthase, an enzyme involved in bacterial cell wall synthesis. mcmaster.ca These studies highlight the utility of sugar oximes in probing enzyme active sites and developing potential therapeutic agents. researchgate.netmcmaster.ca
| Kinetic Parameter | Value |
| Kₘ (mM) | 180 |
| Vₘₐₓ (μmoles/min/mg protein) | 8.5 |
This table presents the Michaelis-Menten kinetic parameters for the phosphorylation of this compound (fresh, anti (Z) 100% form) catalyzed by yeast hexokinase. royalholloway.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
36722-81-3 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(2R,3S,4R,5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1-/t3-,4-,5+/m1/s1 |
InChI Key |
OKDOWAAKOUUJPX-QQDPQJAGSA-N |
SMILES |
C(C(C(C(C=NO)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](/C=N/O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Synonyms |
arabinose, oxime D-arabinose oxime D-arabinose oxime, (E)-isomer D-arabinose oxime, (Z)-isome |
Origin of Product |
United States |
Synthetic Methodologies for D Arabinose Oxime
Direct Synthesis from D-Arabinose and Hydroxylamine (B1172632)
The most straightforward method for preparing D-Arabinose oxime involves the direct reaction of D-arabinose with hydroxylamine. This reaction converts the aldehyde carbonyl group of the sugar into an oxime functional group (-CH=NOH). pearson.comlibretexts.org This transformation is a key step in processes like the Wohl degradation, a method for shortening the carbon chain of aldoses. pearson.comlibretexts.orgvaia.com
The formation of this compound is typically achieved by treating D-arabinose with hydroxylamine hydrochloride. pearson.comvaia.com The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the sugar, followed by dehydration. pearson.com Research has explored various conditions to optimize this process, focusing on the choice of reagents, solvents, and reaction parameters.
In one established method, free hydroxylamine is generated in situ by neutralizing hydroxylamine hydrochloride with a base, such as sodium ethoxide, in an anhydrous ethanol (B145695) solution. juniperpublishers.comkyushu-u.ac.jp The free hydroxylamine is then added dropwise to a solution of the pentose (B10789219). juniperpublishers.comkyushu-u.ac.jp While specific optimization data for D-arabinose is not extensively detailed, analogous studies on other pentoses, like xylose, have shown that a molar excess of hydroxylamine (e.g., a 1:1.8 ratio of sugar to hydroxylamine) can drive the reaction to completion. kyushu-u.ac.jp The progress of the reaction can be monitored using techniques like paper chromatography to ensure the full conversion of the starting material. kyushu-u.ac.jp Upon completion, this compound can be isolated as a crystalline solid. juniperpublishers.comkyushu-u.ac.jp
| Reactants | Base (if applicable) | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| D-Arabinose, Hydroxylamine Hydrochloride | Not specified | Not specified | Used as the first step in Wohl degradation. | pearson.comlibretexts.orgvaia.com |
| D-Arabinose, Hydroxylamine (from hydrochloride) | Sodium ethoxide | Anhydrous Ethanol | Dropwise addition of free hydroxylamine; water removed by co-evaporation with benzene. | juniperpublishers.comkyushu-u.ac.jp |
The selection of solvent and the maintenance of anhydrous conditions are critical for the successful synthesis and isolation of this compound. juniperpublishers.comkyushu-u.ac.jp
Anhydrous Environments : The oximation reaction produces water as a byproduct. pearson.com According to Le Chatelier's principle, the removal of water shifts the reaction equilibrium towards the formation of the oxime. Furthermore, sugar oximes are often highly soluble in water, which can complicate their crystallization and isolation. kyushu-u.ac.jp Therefore, conducting the reaction under anhydrous conditions is highly favorable. juniperpublishers.comkyushu-u.ac.jp A common technique to ensure an anhydrous environment is to remove the water formed during the reaction by azeotropic distillation, for example, through co-evaporation with benzene. kyushu-u.ac.jp
Specific Solvents : Anhydrous ethanol is a preferred solvent for this reaction. juniperpublishers.comkyushu-u.ac.jp It effectively dissolves the starting pentose and allows for the preparation of free hydroxylamine from its salt. Its use facilitates the reaction and subsequent crystallization of the product. kyushu-u.ac.jp While other polar solvents like methanol, propanols, and tetrahydrofuran (B95107) have been explored for similar syntheses, anhydrous ethanol has proven effective for obtaining crystalline pentose oximes like that of D-arabinose. kyushu-u.ac.jp
Synthesis of O-Substituted this compound Derivatives
The synthesis of O-substituted derivatives, such as O-alkyl or O-aryl oximes, expands the synthetic utility of this compound. These derivatives are typically prepared either by reacting D-arabinose with an O-substituted hydroxylamine or by direct alkylation/arylation of the pre-formed this compound. google.comnih.gov
O-alkylation and O-arylation introduce an alkyl or aryl group onto the oxygen atom of the oxime moiety, forming an oxime ether.
O-Alkylation : A direct method to synthesize O-alkylated D-arabinose oximes involves reacting D-arabinose with an O-alkylhydroxylamine hydrochloride in the presence of an organic base. google.comgoogle.com For instance, the reaction of D-arabinose with O-methylhydroxylamine in dry pyridine (B92270) yields the corresponding O-methyloxime. google.comgoogle.com This approach generates the oxime ether in a single step from the parent sugar. General chemical methods for O-alkylation also include the reaction of a pre-formed oxime with an alkylating agent (like an alkyl halide) in the presence of a base. google.comjocpr.com
O-Arylation : The synthesis of O-aryl derivatives can be achieved by reacting D-arabinose with an O-phenylhydroxylamine hydrochloride. google.comgoogle.com More advanced synthetic strategies for O-arylation of oximes in general involve metal-catalyzed cross-coupling reactions. For example, copper-catalyzed O-arylation of oximes with aryl halides has been reported, as has palladium-catalyzed O-arylation. rsc.orgorganic-chemistry.org These methods provide pathways to O-aryl oxime ethers that might be difficult to synthesize otherwise. organic-chemistry.org
To achieve regioselectivity and perform specific chemical transformations, the synthesis of this compound and its derivatives often employs protecting group strategies.
A common approach involves the initial formation of an O-substituted oxime, followed by the protection of the hydroxyl groups. For example, after synthesizing the O-methyloxime of D-arabinose, the intermediate can be protected by reacting it with 2,2-dimethoxypropane (B42991) to form a bis-isopropylidene derivative. google.comgoogle.com This protection strategy yields a compound where different hydroxyl groups are masked. Subsequently, selective deprotection can be carried out. For instance, the terminal acetonide group can be selectively removed using aqueous acetic acid, freeing the primary alcohol for further reactions, such as mesylation and nucleophilic substitution. google.comgoogle.com
The Wohl degradation provides another classic example of selective derivatization. pearson.comwikipedia.org In this sequence, after the formation of this compound, the oxime and all the sugar's hydroxyl groups are acetylated by treatment with acetic anhydride (B1165640). pearson.comlibretexts.org This peracetylated nitrile intermediate is then subjected to basic conditions, which causes the elimination of hydrogen cyanide and the removal of the acetate (B1210297) groups, resulting in a chain-shortened aldose. pearson.comlibretexts.org These selective protection and derivatization steps are crucial for the multi-step synthesis of complex carbohydrate-based molecules starting from D-arabinose. google.comgoogle.com
Advanced Structural and Conformational Analysis of D Arabinose Oxime
Acyclic E/Z Isomerism in Solution and Solid State
D-Arabinose oxime, like other aldose oximes, exhibits E/Z isomerism around the carbon-nitrogen double bond of the oxime functional group. In the solid state, studies have shown that this compound exists predominantly in the acyclic anti-(Z-) form. Current time information in San Jose, CA, US.rsc.org However, upon dissolution, it undergoes isomerization to establish an equilibrium between the syn-(E) and anti-(Z) isomers. Current time information in San Jose, CA, US.rsc.org
Determination of Isomer Ratios via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of E/Z isomers of this compound in solution. In aqueous solutions, this compound establishes an equilibrium with a significant preference for the syn-(E) isomer. Research has indicated that in an aqueous solution, the mixture consists of approximately 80% syn-(E) and 20% anti-(Z) forms. Current time information in San Jose, CA, US.rsc.org Another preparation has been reported to yield a mixture of 70% (E)-oxime and 30% (Z)-oxime.
Table 1: Isomer Ratios of this compound in Solution
| Isomer | Percentage in Aqueous Solution (Source 1) | Percentage in a Prepared Sample (Source 2) |
|---|---|---|
| syn-(E) | 80% Current time information in San Jose, CA, US.rsc.org | 70% |
Potential for Cyclic Forms and Equilibrium Studies
The phenomenon of mutarotation, a change in the optical rotation of a solution of a sugar over time, is indicative of an equilibrium between different isomeric forms, often including cyclic structures.
Analysis of Furanoid and Pyranoid Intermediates
The mutarotation of this compound suggests the involvement of cyclic hemiacetal intermediates, which can exist as five-membered furanoid or six-membered pyranoid rings. rsc.orgrsc.org These cyclic forms arise from the intramolecular reaction of a hydroxyl group with the carbon of the oxime group. The formation of these cyclic structures would be in equilibrium with the acyclic E/Z isomers. However, detailed analytical studies quantifying the presence and proportions of these specific furanoid and pyranoid intermediates of this compound are not extensively documented in the available literature.
Investigations of Mutarotation Phenomena
The mutarotation of this compound has been shown to be subject to both general acid and specific base catalysis. rsc.orgrsc.org This catalytic effect supports the proposed mechanism involving the formation and opening of cyclic N-arabinosylhydroxylamine intermediates. rsc.orgrsc.org The rate of interconversion between the acyclic and cyclic forms, and between the different anomers (α and β) of the cyclic forms, is influenced by the pH of the solution. This dynamic equilibrium is a key feature of the chemistry of this compound in solution.
X-ray Crystallographic Studies for Solid-State Conformation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, it has been reported that the solid state is dominated by the acyclic anti-(Z-) form. Current time information in San Jose, CA, US.rsc.org A thesis abstract has mentioned that X-ray crystallographic data substantiated the determined structures of this compound. royalholloway.ac.uk However, specific crystallographic information files (CIF) or detailed tables of bond lengths and angles for this compound are not readily accessible in public crystallographic databases. The available crystallographic data often pertains to D-arabinose itself or its other derivatives. rcsb.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| syn-(E)-D-Arabinose oxime |
| anti-(Z)-D-Arabinose oxime |
| D-arabinose |
Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification
To unravel the detailed structural nuances of this compound, scientists employ a suite of powerful spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared) Spectroscopy are paramount in providing a comprehensive picture of the molecule's atomic connectivity and functional group characteristics.
High-Resolution NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N)
Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, the presence of syn and anti isomers results in distinct sets of signals in the NMR spectra, allowing for their individual characterization and quantification. kyushu-u.ac.jp
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is instrumental in determining the relative ratio of the syn and anti isomers of this compound and for detailed conformational analysis of the flexible carbon chain. The spectrum displays characteristic signals for each proton in both isomeric forms.
Key features in the ¹H NMR spectrum include:
C1-H Proton: The proton attached to the C=N double bond (the C1-H) is the most deshielded of the non-hydroxyl protons due to the electronegativity of the nitrogen atom and the nature of the double bond. The chemical shifts for this proton are distinct for the syn and anti isomers, providing a clear diagnostic window.
Hydroxyl Protons (C-OH and N-OH): The protons of the alcohol and oxime hydroxyl groups are often observed as broad signals. Their chemical shifts can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In some cases, such as when using a dry solvent like DMSO-d₆, coupling between the hydroxyl protons and adjacent C-H protons can be observed.
While a fully assigned spectrum is not available in the reviewed literature, the following table represents the expected signals and typical chemical shift ranges for acyclic aldose oximes like this compound.
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |
|---|---|---|---|
| N-OH | ~10.0 - 11.5 | Broad singlet (s) | Position is highly variable and dependent on solvent and concentration. Signal for syn and anti isomers may be distinct. |
| C1-H | ~6.5 - 7.5 | Doublet (d) | Distinct signals expected for syn and anti isomers. Coupled to C2-H. |
| C-OH | ~4.0 - 6.0 | Broad signals or doublets/triplets | Signals may be broad due to exchange. In dry DMSO, coupling to adjacent C-H protons is often resolved. |
| C2-H to C5-H₂ | ~3.5 - 4.5 | Complex multiplets (m) | Region of significant signal overlap. Specific assignments require advanced 2D NMR experiments. |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom in both the syn and anti isomers will produce a distinct singlet. This allows for a direct count of the number of carbon environments and confirms the presence of the two isomers.
Key features in the ¹³C NMR spectrum include:
C1 (C=NOH): The imine carbon is the most deshielded, typically appearing around 150 ppm. rsc.org The precise chemical shift differs for the syn and anti isomers.
C2-C5 Polyol Carbons: The carbons of the sugar backbone resonate in the typical range for polyols, generally between 60 and 80 ppm. Their specific shifts are sensitive to the stereochemistry and the geometry of the adjacent oxime group.
The table below summarizes the typical ¹³C NMR chemical shift ranges expected for the carbon atoms in the syn and anti isomers of this compound, based on data for similar acyclic sugar derivatives. nd.edunih.gov
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| C1 (=NOH) | 148 - 155 | The chemical shifts for the syn and anti isomers are expected to be distinct. |
| C2 | 70 - 75 | Shift is influenced by the geometry of the oxime. |
| C3 | 70 - 75 | - |
| C4 | 70 - 75 | - |
| C5 | 60 - 65 | Typically the most upfield of the polyol carbons. |
³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR spectroscopy is a technique used to study compounds containing phosphorus atoms. As the chemical structure of this compound (C₅H₁₁NO₅) does not include any phosphorus atoms, ³¹P NMR spectroscopy is not an applicable technique for its analysis.
¹⁵N NMR Spectroscopy
Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique that directly probes the nitrogen nucleus of the oxime functional group. Although less sensitive than ¹H NMR, it provides invaluable information for distinguishing geometric isomers. The syn and anti isomers of this compound are expected to show two separate resonances in the ¹⁵N NMR spectrum. For oximes in general, the chemical shifts typically fall within a range of 360 to 410 ppm. It is a general observation that the E isomers (corresponding to the syn isomer in an aldoxime) are deshielded relative to the Z isomers (anti). This difference provides a definitive method for assigning the geometry of the oxime group for each isomer.
Vibrational Spectroscopy (IR) for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-nitrogen imine (C=N) bonds.
O-H Stretching: Due to the four alcohol groups and the oxime hydroxyl group, the spectrum is dominated by a very strong and broad absorption band in the region of 3600-3200 cm⁻¹. This broadness is a result of extensive intermolecular hydrogen bonding. uobabylon.edu.iq
C-H Stretching: Absorptions from the C-H bonds of the alkane backbone appear in the 3000-2850 cm⁻¹ region.
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond is a key diagnostic peak for the oxime functional group. This absorption is typically of medium to weak intensity and appears in the range of 1690-1640 cm⁻¹. libretexts.org For this compound specifically, a weak band has been reported at approximately 1653 cm⁻¹, a value consistent with an acyclic oxime structure. nist.gov
C-O Stretching: The C-O single bond stretching vibrations from the multiple alcohol groups give rise to strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹. msu.edu
The characteristic IR absorption bands for this compound are summarized in the following table.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3600 - 3200 | O-H Stretch (H-bonded) | Alcohol/Oxime (R-OH) | Strong, Broad |
| 3000 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Medium |
| ~1653 | C=N Stretch | Oxime (R₂C=NOH) | Weak to Medium |
| 1250 - 1000 | C-O Stretch | Alcohol (C-OH) | Strong |
Reaction Chemistry and Transformational Pathways of D Arabinose Oxime
Degradation Reactions: The Wohl Degradation Pathway
The Wohl degradation is a classic method in carbohydrate chemistry for shortening the carbon chain of an aldose by one carbon atom. For D-arabinose, this pathway converts the five-carbon sugar into the four-carbon aldose, D-erythrose, with D-arabinose oxime as a key intermediate. pearson.comlibretexts.orglibretexts.org This process is effectively the reverse of the Kiliani-Fischer synthesis, which lengthens the carbon chain. pearson.comlibretexts.org
The reaction sequence begins with the conversion of the aldehyde group of D-arabinose into an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). bhu.ac.inlibretexts.org This sets the stage for the subsequent elimination steps.
The central step in the Wohl degradation is the dehydration of the this compound to a nitrile. This is typically achieved by treating the oxime with acetic anhydride (B1165640) (Ac₂O). pearson.comlibretexts.org The acetic anhydride serves two purposes: it acts as a dehydrating agent to convert the oxime group (-CH=NOH) into a nitrile group (-C≡N), and it acetylates all the hydroxyl groups along the sugar backbone. bhu.ac.in This results in the formation of a fully acetylated cyanohydrin (pentaacetyl-D-glucononitrile from glucose, and the corresponding acetylated arabinonitrile from arabinose). pearson.comnist.gov The formation of the nitrile is a critical activation step for the subsequent carbon-carbon bond cleavage.
Following the formation of the acetylated nitrile, the final step involves the removal of the protecting acetate (B1210297) groups and the elimination of the nitrile group to yield the chain-shortened aldose. pearson.comnist.gov This is accomplished under basic conditions, for instance, by treatment with sodium methoxide (B1231860) (NaOMe) in methanol. nist.gov The base catalyzes the removal of the acetate esters and facilitates the elimination of the nitrile group as hydrogen cyanide (HCN). pearson.comvaia.com This collapse of the C2 carbon from a tetrahedral cyanohydrin intermediate to a new aldehyde group at what was originally C2 results in the formation of D-erythrose, an aldotetrose. pearson.comlibretexts.org
Table 1: Key Reagents in the Wohl Degradation of D-Arabinose
| Step | Reagent | Purpose | Product |
| 1. Oxime Formation | Hydroxylamine (NH₂OH) | Converts the aldehyde group of D-arabinose into an oxime. | This compound |
| 2. Dehydration & Acetylation | Acetic Anhydride (Ac₂O) | Dehydrates the oxime to a nitrile and acetylates hydroxyl groups. | Acetylated D-arabinonitrile |
| 3. Elimination & Deacetylation | Sodium Methoxide (NaOMe) | Removes acetate groups and eliminates hydrogen cyanide. | D-Erythrose |
Phosphorylation Reactions
Phosphorylation introduces a phosphate (B84403) group into the this compound molecule, a key transformation for creating analogues of biologically important sugar phosphates. This can be achieved through both enzymatic and chemical methods.
Research has demonstrated that this compound can act as a substrate for yeast hexokinase. royalholloway.ac.uklucp.net In solution, this compound exists as an equilibrium mixture of its syn (E) and anti (Z) acyclic forms. libretexts.orgroyalholloway.ac.uk Yeast hexokinase catalyzes the phosphorylation of the oxime, and the product has been successfully isolated and characterized. royalholloway.ac.uklucp.net This enzymatic reaction highlights the ability of hexokinase to recognize and process substrates with modified anomeric carbons. The product formed is this compound-5-phosphate. royalholloway.ac.uk This finding is significant for understanding the substrate specificity of hexokinases. lucp.netrsc.org
In addition to enzymatic methods, phosphorylated this compound can be prepared through chemical synthesis. A documented procedure involves the reaction of this compound with phosphorus oxychloride (POCl₃) in trimethyl phosphate as the solvent at low temperatures. royalholloway.ac.uk This method allows for the direct phosphorylation of the primary hydroxyl group (at C5), yielding this compound-5-phosphate. royalholloway.ac.uk The resulting synthetic product was found to be a mixture of the syn and anti isomers, similar to the equilibrium in the starting material. royalholloway.ac.uk
Table 2: Comparison of Phosphorylation Methods for this compound
| Method | Key Reagents/Enzymes | Product | Key Findings |
| Enzymatic | Yeast Hexokinase, ATP | This compound-5-phosphate | This compound is a weak substrate for yeast hexokinase. lucp.net |
| Chemical | Phosphorus oxychloride, Trimethyl phosphate | This compound-5-phosphate | Provides a direct route to the phosphorylated derivative. royalholloway.ac.uk |
Oxidation Reactions and Lactone Formation
The oxidation of aldose oximes can lead to various products depending on the oxidizing agent and reaction conditions. One notable transformation is the formation of hydroximolactones, a specific type of lactone derivative.
While the oxidation of the parent D-arabinose with agents like bromine water or nitric acid to yield D-arabonic acid or D-arabinaric acid is well-established, the oxidation of the oxime derivative follows a different path. libretexts.orgvaia.com Research on other aldose oximes has shown that oxidation with periodate (B1199274) at a controlled pH can yield hydroximolactones. rsc.org For instance, the oxidation of D-ribose oxime and D-mannose oxime with sodium metaperiodate results in the formation of the corresponding crystalline hydroximolactones in high yield. rsc.org
This reaction involves the oxidation of the sugar backbone, leading to cyclization where the oxime nitrogen is incorporated into a lactone-like ring structure. The structure of these hydroximolactones has been confirmed through spectroscopic methods and chemical transformations. rsc.org Although the direct oxidation of this compound to a hydroximolactone is not as commonly cited, the established reactivity of other aldose oximes suggests this is a viable and specific oxidative pathway for this compound as well.
Synthesis of Aldonhydroximo-lactones
The oxidation of aldose oximes, including this compound, provides a direct route to aldonhydroximo-lactones. These cyclic compounds are valuable intermediates in carbohydrate and medicinal chemistry. Research has demonstrated that unprotected this compound can be effectively oxidized to yield the corresponding D-arabinonhydroximo-1,5-lactone. capes.gov.brresearchgate.net This transformation is achieved using various oxidizing agents, highlighting the robustness of the reaction. capes.gov.br The unambiguous synthesis of related hydroximo-1,5-lactones often involves the oxidation of a corresponding oxime as a key step. researchgate.net
Table 1: Oxidizing Agents for the Synthesis of Aldonhydroximo-lactones from this compound
| Oxidizing Agent | Reference |
|---|---|
| Manganese Dioxide (MnO₂) | capes.gov.brresearchgate.net |
| Mercuric Acetate (Hg(OAc)₂) | capes.gov.brresearchgate.net |
Stereochemical Outcomes of Oxidation
The stereochemistry of the resulting aldonhydroximo-lactone is a critical aspect of the oxidation process. Studies have shown that the oxidation of unprotected this compound leads specifically to the (Z)-configured hydroximo-lactone. capes.gov.brresearchgate.net The configuration of these products is typically determined through IR and NMR data, as well as by X-ray structure analysis of analogous compounds. capes.gov.br
Beyond direct oxidation, stereochemical control is evident in other transformations involving oxime intermediates derived from D-arabinose precursors. In one synthetic route starting from 2,3,5-tri-O-benzyl-D-arabinose, an intermediate phosphonate (B1237965) was converted into an oxime. acs.org The subsequent reduction of this oxime demonstrated remarkable stereoselectivity based on the choice of reducing agent:
Reduction with diborane stereoselectively afforded the gluco isomer. acs.org
Catalytic hydrogenation , in contrast, yielded the manno isomer. acs.org
This highlights how the oxime functionality on a D-arabinose framework can be manipulated to achieve specific stereochemical outcomes in the synthesis of complex carbohydrate analogues. acs.org
Cycloaddition Reactions and Heterocycle Synthesis
The oxime group and its derivatives, particularly nitrones, are potent dipoles in 1,3-dipolar cycloaddition reactions. rsc.org This class of reactions is a powerful tool for constructing five-membered heterocyclic rings with high stereocontrol and atom economy. rsc.org
Formation of Isoxazoles and Related Scaffolds
This compound can be converted into nitrile oxide intermediates, which readily undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. juniperpublishers.comrsc.org For example, the reaction of a D-ribose oxime with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of sodium hypochlorite (B82951) (NaOCl) yields the corresponding isoxazole. juniperpublishers.com
More extensively studied is the cycloaddition of nitrones derived from D-arabinose. These stable dipoles react with various dipolarophiles (such as alkenes) to produce isoxazolidine (B1194047) rings. mdpi.comresearchgate.net A nitrone easily obtained from D-arabinose has been shown to react with N,N-dimethylacrylamide under solvent-free conditions to afford a bicyclic isoxazolidine with excellent stereoselectivity and in good yield. mdpi.com The inherent chirality of the sugar backbone provides a powerful means of asymmetric induction in these cycloaddition reactions. researchgate.net
Table 2: Example of 1,3-Dipolar Cycloaddition with a D-Arabinose-Derived Nitrone
| Nitrone | Dipolarophile | Conditions | Product | Yield | Reference |
|---|
Applications in Building Complex Molecular Architectures
The isoxazolidines and isoxazoles synthesized from this compound are not merely end products but are valuable intermediates for creating more complex and biologically relevant molecules. juniperpublishers.comresearchgate.net The isoxazolidine ring, containing a readily cleavable N-O bond, serves as a masked amino alcohol, providing access to a wide range of nitrogen-containing compounds. mdpi.com
Specifically, the highly functionalized isoxazolidines obtained from these cycloadditions are used as precursors for the synthesis of:
Polyhydroxylated pyrrolizidines and indolizidines : These iminosugar alkaloids are known for their potential as glycosidase inhibitors. researchgate.net
Aminocyclopentitols : These compounds are another class of sugar mimetics with potential therapeutic applications. researchgate.net
γ-aminoalcohols : These are fundamental structural motifs in many biologically active molecules. mdpi.com
The use of this compound and its derivatives in cycloaddition reactions thus provides a stereocontrolled pathway to complex chiral molecular architectures that are of significant interest in medicinal chemistry and drug discovery. juniperpublishers.comresearchgate.net
Oxime Ligation and Bioconjugation Strategies
Oxime ligation is a highly efficient and chemoselective method for conjugating molecules under mild, aqueous conditions. mdpi.comrsc.org This bioorthogonal reaction occurs between an aldehyde or ketone and an aminooxy group to form a stable oxime bond. rsc.orgnih.gov Reducing sugars like D-arabinose are suitable substrates for this reaction because their cyclic hemiacetal form exists in equilibrium with the open-chain aldehyde form, which is reactive toward the aminooxy nucleophile. nih.gov
This ligation strategy is widely employed for creating complex glycoconjugates without the need for extensive protecting group chemistry. mdpi.comnih.gov The key features of oxime ligation involving sugar oximes are:
Chemoselectivity : The reaction is specific between the carbonyl/aminooxy partners, leaving other functional groups on biomolecules like peptides untouched. mdpi.comrsc.org
Stability : The resulting oxime linkage is significantly more stable to hydrolysis than glycosidic bonds, making it robust for biological applications. mdpi.com
Mild Conditions : The reaction proceeds efficiently in aqueous media, often at or near neutral pH, which is crucial for handling sensitive biomolecules. rsc.orgnih.gov Catalysts, such as aniline (B41778) derivatives, can be used to accelerate the reaction, enabling complete ligation in minutes for certain applications. rsc.orgnih.gov
D-arabinose can be conjugated to peptides, proteins, lipids, nanoparticles, and other scaffolds bearing an aminooxy handle, making this compound a key player in the synthesis of neoglycopeptides and other complex bioactive materials. juniperpublishers.comnih.gov
Metal-Mediated Transformations Involving this compound
The oxime functional group exhibits a rich coordination chemistry, readily binding to various metal centers through its nitrogen and/or oxygen atoms. acs.orgbiosciencejournals.com This interaction forms the basis for metal-mediated and metal-catalyzed transformations of oximes. While specific research on this compound in this context is specialized, the general reactivity patterns of sugar oximes are applicable.
Metals can be involved in several ways:
Coordination Complexes : Oximes and their deprotonated oximato forms are excellent ligands, forming stable complexes with a wide range of metals. biosciencejournals.com The coordination can influence the reactivity of the oxime and the sugar backbone.
Catalysis : Metal complexes can catalyze transformations of the oxime group. For instance, ruthenium catalysts like Grubbs' catalyst have been used to convert sugar oximes into the corresponding sugar nitriles. juniperpublishers.com
Lewis Acid Activation : Metal ions can act as Lewis acids to activate other parts of the molecule. For example, silver(I) has been used to activate a C-C triple bond in a substrate, facilitating a reaction with an oxime moiety elsewhere in the molecule. acs.org
Boronic acids, which share some characteristics with metal Lewis acids, have also been shown to facilitate rapid oxime formation at neutral pH, highlighting the role of Lewis acidic species in mediating transformations involving the oxime group. rsc.org These metal-involving reactions expand the synthetic utility of this compound beyond traditional organic transformations. acs.org
Kinetic and Mechanistic Investigations of D Arabinose Oxime Reactions
Catalysis of Mutarotation: General Acid and Specific Base Catalysis
The mutarotation of the Z-isomer of D-arabinose oxime is a process that is catalyzed by both general acids and specific bases. This dual catalysis suggests a mechanism that involves proton transfer steps, which are crucial for the interconversion of the oxime isomers. Investigations into the kinetics of these catalyzed reactions have provided valuable insights into the underlying molecular transformations.
The reaction demonstrates a susceptibility to catalysis by a variety of acidic species. The Brønsted coefficient (α) for the general acid catalysis has been determined to be approximately 0.54. This intermediate value suggests that the proton transfer from the general acid to the substrate is significantly advanced in the transition state of the rate-determining step.
In contrast, the mutarotation is also accelerated by hydroxide (B78521) ions, indicating specific base catalysis. This mode of catalysis involves the deprotonation of the substrate in a pre-equilibrium step, followed by the rate-determining transformation of the resulting conjugate base.
To illustrate the catalytic effects, the following table presents the catalytic coefficients for the mutarotation of this compound by different acids.
Table 1: General Acid Catalysis of Z-D-Arabinose Oxime Mutarotation This interactive table provides data on the catalytic coefficients of various acids in the mutarotation of Z-D-arabinose oxime.
| Acid Catalyst | pKa | Catalytic Coefficient (k_a / l mol⁻¹ s⁻¹) |
| H₃O⁺ | -1.74 | 1.1 x 10³ |
| Formic Acid | 3.75 | 1.1 x 10⁻¹ |
| Acetic Acid | 4.76 | 3.3 x 10⁻² |
| Propionic Acid | 4.87 | 2.8 x 10⁻² |
| Isobutyric Acid | 4.86 | 2.6 x 10⁻² |
| Pivalic Acid | 5.03 | 1.9 x 10⁻² |
| H₂PO₄⁻ | 7.21 | 1.5 x 10⁻³ |
The mechanism proposed for the mutarotation of this compound proceeds through an addition-elimination pathway. This pathway is analogous to the formation of oximes from carbonyl compounds and hydroxylamine (B1172632). In the case of mutarotation, the process is initiated by the addition of a nucleophile to the carbon-nitrogen double bond of the oxime.
In the context of acid catalysis, it is suggested that the reaction proceeds via a prior equilibrium proton transfer to the oxime nitrogen, followed by a rate-determining reaction with the conjugate base of the acid catalyst. This is supported by the observed Brønsted α value of 0.54. The protonated oxime is more susceptible to nucleophilic attack, facilitating the formation of an intermediate.
The subsequent elimination of the nucleophile and a proton leads to the formation of the isomeric oxime. This addition-elimination sequence provides a plausible route for the interconversion of the Z and E isomers, which is observed as mutarotation.
Central to the proposed addition-elimination mechanism is the formation of cyclic N-arabinosylhydroxylamine intermediates. These intermediates are analogous to the carbinolamine intermediates that are well-established in the reactions of carbonyl compounds with amines.
While direct observation and isolation of these cyclic intermediates of this compound are challenging due to their transient nature, their existence is inferred from the kinetic data and by analogy to related systems. The formation of these five- or six-membered cyclic structures occurs through the intramolecular addition of one of the hydroxyl groups of the sugar backbone to the C=N bond of the oxime.
The characterization of these intermediates is largely indirect, relying on the interpretation of kinetic studies and the logical progression of the reaction mechanism. Their formation and subsequent breakdown are the key steps that allow for the configurational change at the C=N bond, leading to the observed mutarotation.
Isomerization Kinetics and Equilibrium Dynamics in Solution
In aqueous solution, this compound does not exist as a single species but rather as an equilibrium mixture of its Z (anti) and E (syn) isomers. Upon dissolution of the crystalline Z-form, a process of isomerization begins, which can be monitored by techniques such as ¹H NMR spectroscopy and polarimetry.
The system eventually reaches an equilibrium state where the ratio of the Z- and E-isomers is approximately 1:4. This indicates that the E-isomer is the thermodynamically more stable form in aqueous solution.
Table 2: Equilibrium Composition of this compound in Aqueous Solution This interactive table shows the equilibrium distribution of the Z and E isomers of this compound in an aqueous environment.
| Isomer | Configuration | Equilibrium Percentage |
| Z-D-Arabinose Oxime | anti | ~20% |
| E-D-Arabinose Oxime | syn | ~80% |
Applications of D Arabinose Oxime in Synthetic Organic Chemistry
As a Chiral Building Block for Complex Molecules
The well-defined stereocenters of D-arabinose are preserved in its oxime derivative, providing a foundational chiral pool for asymmetric synthesis. This allows chemists to construct intricate molecular architectures with high stereocontrol, bypassing the need for complex and often less efficient asymmetric induction steps.
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The synthesis of these molecules often requires precise control over the stereochemistry of the sugar moiety to ensure proper biological activity. D-arabinose provides an alternative stereochemical configuration to the natural D-ribose, leading to analogues with unique biological profiles.
D-arabinose derivatives are employed in the synthesis of nucleoside analogues through glycosylation reactions, such as the Vorbrüggen method. In one example, 2-nitroimidazole (B3424786) was coupled with 1-O-acetyl derivatives of D-arabinose using triethylsilyl triflate as a catalyst. nih.gov This reaction proceeded with high selectivity to form the α-anomer of the nucleoside analogue. nih.gov The use of D-arabinose as a starting material, while sometimes considered more expensive than other sugars like D-glucosamine, offers a direct route to specific C-nucleoside derivatives. psu.edu Furthermore, D-arabinose can be a starting point for preparing key intermediates for 2'-branched nucleosides, highlighting its utility in creating structurally diverse therapeutic candidates. google.com
Table 1: Synthesis of Nucleoside Analogues from D-Arabinose Derivatives
Illustrative examples of the Vorbrüggen glycosylation method for synthesizing nucleoside precursors from D-arabinose.
| Sugar Derivative | Heterobase | Catalyst/Conditions | Primary Anomeric Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 1-O-acetyl-D-arabinose derivative | Silylated 2-Nitroimidazole | Triethylsilyl triflate, Acetonitrile, -20 °C to rt | α-anomer | High | nih.gov |
| 1-O-acetyl-5-O-tosyl-D-arabinose derivative | Silylated 2-Nitroimidazole | Vorbrüggen method | α-anomer | Not specified | nih.gov |
Polyhydroxylated alkaloids, such as iminosugars, are potent inhibitors of glycosidases and hold significant therapeutic potential. unifi.it D-arabinose oxime is a key precursor for the synthesis of chiral cyclic nitrones, which are powerful intermediates for constructing these alkaloids. unifi.it The oxime can be converted into a nitrone, which then undergoes stereoselective nucleophilic additions or cycloaddition reactions to build the core structures of various alkaloids. unizar.esorcid.org
For instance, a D-arabinose-derived cyclic nitrone has been used in the total synthesis of hyacinthacine A2, a polyhydroxylated pyrrolizidine (B1209537) alkaloid. orcid.orgacs.org The strategy involves the highly diastereoselective addition of Grignard reagents to the nitrone. unizar.es This approach has also been successfully applied to the synthesis of other complex alkaloids, demonstrating the versatility of D-arabinose-derived intermediates in natural product synthesis. unizar.esresearchgate.net
Table 2: Examples of Polyhydroxylated Alkaloids Synthesized from D-Arabinose Intermediates
A summary of key alkaloids synthesized using D-arabinose-derived nitrones, highlighting the reaction strategies.
| Target Alkaloid/Scaffold | Key Intermediate | Key Reaction | Stereoselectivity | Reference |
|---|---|---|---|---|
| (-)-Hyacinthacine A2 | D-arabinose-derived cyclic nitrone | Nucleophilic addition of Grignard reagent | Complete diastereoselectivity | unizar.esorcid.orgacs.org |
| Broussonetine M | D-arabinose-derived cyclic nitrone | Cross-metathesis and Keck asymmetric allylation | High | researchgate.net |
| Pyrrolidine, Indolizidine, and Pyrrolizidine Alkaloids | D-arabinose-derived cyclic nitrone | 1,3-dipolar cycloadditions | High | unifi.itorcid.org |
Derivatization for Creation of Functionally Diverse Scaffolds
The oxime group in this compound is a versatile functional handle that can be readily derivatized to generate a wide array of molecular structures. This derivatization is crucial for creating functionally diverse scaffolds that can be screened for various biological activities or used as intermediates in further synthetic endeavors.
Oxime ethers are an important class of compounds with applications ranging from medicinal chemistry to materials science. mdpi.com They can be synthesized from this compound through the O-alkylation of the oxime nitrogen. This reaction typically involves treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. mdpi.com The resulting oxime ethers retain the chiral backbone of the original sugar while introducing new functional groups, thereby expanding the chemical space accessible from this starting material. These derivatives are also important for analytical purposes, as the formation of trimethylsilyl (B98337) (TMS) oxime ethers is a common derivatization technique used in gas chromatography-mass spectrometry (GC-MS) to reduce the number of anomeric peaks and improve analysis of complex sugar mixtures. sci-hub.serestek.com
Table 3: General Methods for Oxime Derivatization
Overview of common derivatization reactions applied to sugar oximes for analysis and synthesis.
| Derivative Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Trimethylsilyl (TMS) Oxime Ether | Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270), HMDS, TFA | GC-MS analysis (reduces isomers) | sci-hub.se |
| O-Ethyl Oxime Ether | O-Ethylhydroxylamine hydrochloride, Pyridine | GC-MS analysis | researchgate.net |
| O-Alkyl/Aryl Oxime Ether | Alkyl/Aryl Halide, Base (e.g., K₂CO₃, KOH) | Synthesis of biologically active compounds | mdpi.com |
The derivatization of this compound opens pathways to numerous classes of biologically active compounds. The chiral scaffold of D-arabinose has been incorporated into a variety of complex molecules with demonstrated or potential therapeutic value.
A notable example is the use of D-arabinose as the starting material for a total synthesis of (+)-oxybiotin, a biologically active analogue of biotin (B1667282) (Vitamin B7). researchgate.net Furthermore, intramolecular cycloaddition reactions of nitrones derived from this compound can lead to the formation of novel heterocyclic systems. For example, a trihydroxylated azepane, which acts as a glycosidase inhibitor, was synthesized from D-arabinose via an intramolecular alkene nitrone cycloaddition. researchgate.net Sugar oximes can also react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form complex chiral isoxazolines, which are important scaffolds in medicinal chemistry. juniperpublishers.comjuniperpublishers.com These examples underscore the power of using this compound as a chiral template to build structurally diverse and functionally relevant molecules.
Table 4: Biologically Active Compounds and Scaffolds from D-Arabinose Derivatives
A selection of bioactive molecules and scaffolds synthesized from D-arabinose, illustrating the versatility of this chiral building block.
| Derived Compound/Scaffold | Synthetic Approach | Potential Biological Activity | Reference |
|---|---|---|---|
| (+)-Oxybiotin | Multi-step total synthesis | Biotin analogue | researchgate.net |
| Trihydroxylated Azepane | Intramolecular alkene nitrone cycloaddition | Glycosidase inhibitor | researchgate.net |
| Chiral Isoxazolines | Reaction of sugar oxime with DMAD | Medicinal chemistry scaffold | juniperpublishers.comjuniperpublishers.com |
| Hypoxia Imaging Precursors | Vorbrüggen glycosylation with 2-nitroimidazole | Tracers for imaging hypoxia | nih.gov |
Enzymatic Interactions and Mechanistic Biochemical Studies
D-Arabinose Oxime as an Enzyme Substrate
This compound has been identified as a substrate for yeast hexokinase, an enzyme crucial for glucose metabolism. Studies utilizing chromatography, electrophoresis, nuclear magnetic resonance (NMR) spectroscopy, and spectrophotometric assays have confirmed this interaction, although it is characterized as a weak substrate relationship. nih.gov In aqueous solutions, this compound exists in equilibrium as a mixture of two acyclic forms: 80% E (anti) and 20% Z (syn). nih.gov
Yeast hexokinase exhibits a degree of flexibility in its substrate specificity, allowing it to interact with sugar analogues like this compound. nih.govroyalholloway.ac.uk Research has demonstrated that the enzyme can catalyze the phosphorylation of this compound, expanding the known range of substrates for this key glycolytic enzyme. royalholloway.ac.uk However, the interaction is not as robust as with its primary substrate, glucose. The compound is classified as a weak substrate, indicating a lower affinity or slower catalytic rate compared to natural hexoses. nih.gov This interaction has been pivotal in refining the understanding of the structural requirements for substrate binding and catalysis by yeast hexokinase. royalholloway.ac.uk
The enzymatic reaction between this compound and adenosine (B11128) triphosphate (ATP), catalyzed by yeast hexokinase, results in the formation of a phosphorylated product. royalholloway.ac.uk This product has been isolated and identified as this compound-5-phosphate. royalholloway.ac.uk Its characterization was achieved through methods including ¹H NMR spectroscopy, which monitored the reaction progress, as well as paper chromatography and electrophoresis to confirm the identity of the phosphorylated compound. royalholloway.ac.uk
| Parameter | Value |
|---|---|
| Km | 1.1 x 10-1 M |
| Vmax | 2.1 x 10-2 µmol min-1 |
Data derived from initial rate studies using a coupled enzyme assay system. royalholloway.ac.uk
A key mechanistic insight into the phosphorylation of this compound is the proposed involvement of a transient cyclic intermediate. nih.govresearchgate.netresearchgate.net Although this compound primarily exists in acyclic forms in solution, it is hypothesized that the enzyme-catalyzed phosphorylation proceeds through the transient formation of a furanoid (five-membered ring) species. nih.gov This suggests that the enzyme's active site preferentially binds or stabilizes this cyclic form of the oxime, facilitating the subsequent phosphoryl transfer from ATP. nih.govresearchgate.netresearchgate.net
This compound and Related Oximes as Enzyme Inhibitors
While this compound itself can act as a substrate, structurally related oximes have been synthesized and studied as potent inhibitors of key enzymes in bacterial metabolic pathways, demonstrating the versatility of the oxime functional group in enzyme-targeted molecular design.
The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) is the first enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria and other organisms. researchgate.netnih.gov A close analogue of this compound, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) oxime , has been identified as a potent inhibitor of DAHPS. researchgate.netnih.gov
DAHP oxime functions as a transition-state mimic. researchgate.net It exhibits slow-binding inhibition with a residence time (tR) of 83 minutes and an inhibition constant (Ki) of 1.5 µM. nih.gov Crystallographic studies revealed that the oxime group, along with water molecules, acts as a small, neutral mimic of a phosphate (B84403) group, binding to the catalytic center. nih.gov The inhibition by DAHP oxime is competitive with respect to all three of the enzyme's substrates: phosphoenolpyruvate (B93156) (PEP), erythrose 4-phosphate (E4P), and the essential metal cofactor Mn²⁺. nih.gov
3-Deoxy-D-manno-octulosonic acid-8-phosphate synthase (KDO8PS) catalyzes the first step of lipopolysaccharide biosynthesis in Gram-negative bacteria, making it a target for antimicrobial agents. acs.orgresearchgate.net An analogue related to this compound, 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO8P) oxime , has been characterized as a powerful inhibitor of KDO8PS from Campylobacter jejuni. acs.orgnih.gov
This inhibition is complex, displaying both a rapid-binding phase and a subsequent slow-binding phase. acs.orgresearchgate.netnih.gov The inhibition is competitive with respect to the substrates phosphoenolpyruvate (PEP) and arabinose 5-phosphate (A5P). acs.orgresearchgate.net KDO8P oxime is an analogue of DAHP oxime and confirms the general utility of the oxime functional group as an inhibitor for α-carboxyketose synthases. acs.orgnih.gov The inhibitor demonstrates a remarkably long residence time on the enzyme, lasting up to 69 hours in the presence of excess inhibitor, which is attributed to intersubunit communication within the enzyme's homotetrameric structure. acs.orgnih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Slow-Binding Constant (Ki*) | Residence Time (tR) |
|---|---|---|---|---|
| DAHP Oxime | DAHPS | 1.5 µM nih.gov | N/A | 83 minutes nih.gov |
| KDO8P Oxime | KDO8PS | 10 µM acs.orgresearchgate.net | 0.57 µM researchgate.netnih.gov | Up to 69 hours acs.org |
Interactions with Transoximases and their Biological Relevance
Research into the enzymatic interactions of this compound has also extended to a class of enzymes known as transoximases. These enzymes catalyze the transfer of an oxime group from one molecule to another, typically from an oxime donor to a carbonyl-containing acceptor. The first pentose (B10789219) oximes, including this compound, were synthesized in 1975 with the specific purpose of investigating them as potential substrates for transoximases. juniperpublishers.comjuniperpublishers.com
Transoximases were first discovered in the pupae of the silkworm, and their function is thought to be part of a biosynthetic pathway for amino acids, working in conjunction with oximino-reducing enzymes (oximases). kyushu-u.ac.jp This pathway would represent an alternative route for the synthesis of amino acids from inorganic nitrogen compounds like hydroxylamine (B1172632). The substrates for transoximases are known to include simple aldoximes, ketoximes, and oximes of keto acids and hexoses. kyushu-u.ac.jp
The preparation of this compound involves the reaction of D-arabinose with hydroxylamine. juniperpublishers.comkyushu-u.ac.jp The resulting this compound can exist in two isomeric forms, syn and anti, and has been characterized using various analytical techniques, including NMR spectroscopy. kyushu-u.ac.jp While this compound was prepared as a potential substrate to study transoximases that act on pentose oximes, detailed kinetic studies and the full biological significance of this specific interaction are areas that require further investigation. kyushu-u.ac.jp The potential for this compound to participate in transoximation reactions suggests a possible role in metabolic pathways where the transfer of an oxime functional group is a key step.
The following table outlines the isomeric forms of this compound that can potentially interact with transoximases:
| Isomer of this compound | Key Feature |
| syn-D-arabinose oxime | The hydroxyl group of the oxime and the C2 hydrogen are on the same side of the C=N double bond. |
| anti-D-arabinose oxime | The hydroxyl group of the oxime and the C2 hydrogen are on opposite sides of the C=N double bond. |
Impact on Mycobacterial Cell Wall Biosynthesis Pathways
The cell wall of Mycobacterium tuberculosis and related species is a complex and unique structure that is essential for the survival of these bacteria. A major component of this cell wall is arabinogalactan (B145846), a polysaccharide composed of D-arabinose and galactose residues. capes.gov.brmdpi.com The biosynthesis of the arabinan (B1173331) portion of arabinogalactan is a critical pathway and a well-established target for the development of anti-tubercular drugs. mdpi.comnih.gov
The sole donor of arabinose for the synthesis of arabinogalactan is decaprenylphosphoryl-D-arabinose (DPA). capes.gov.brnih.gov The synthesis of DPA is a multi-step process that begins with decaprenylphosphoryl-β-D-ribose (DPR). A key step in this pathway is the epimerization of DPR to DPA, which is catalyzed by a two-enzyme complex consisting of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and decaprenylphosphoryl-D-2-keto erythro pentose reductase (DprE2). tandfonline.comresearchgate.netmdpi.com
Given the critical role of D-arabinose in the mycobacterial cell wall, the enzymes involved in its incorporation are prime targets for inhibitors. Several existing and developmental anti-tubercular drugs function by disrupting this pathway. For instance, ethambutol (B1671381) is known to inhibit arabinosyltransferases, which are responsible for polymerizing arabinose into arabinan. mdpi.comnih.gov More recently, compounds targeting DprE1 and DprE2 have shown significant promise. mdpi.comtandfonline.combham.ac.uk
While there is extensive research on inhibitors of the arabinogalactan biosynthesis pathway, direct studies demonstrating the inhibition of this pathway by this compound are not prevalent in the reviewed literature. However, the structural similarity of this compound to D-arabinose, the fundamental building block of arabinan, suggests that it could potentially interact with the enzymes of this pathway. The established precedent of other oxime-containing compounds acting as enzyme inhibitors, and the known vulnerability of the D-arabinose pathway, make this an area of significant interest for future research in the development of novel anti-mycobacterial agents.
The key enzymes in the DPA biosynthetic pathway, a critical part of mycobacterial cell wall synthesis, are summarized in the table below:
| Enzyme | Function in DPA Biosynthesis | Known Inhibitors |
| DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) | Catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-d-erythropentofuranose (DPX). | Benzothiazinones (e.g., BTZ043), Selamectin |
| DprE2 (decaprenylphosphoryl-D-2-keto erythro pentose reductase) | Catalyzes the reduction of DPX to DPA. | Pretomanid, Delamanid |
This table highlights key enzymes in the pathway that are potential, though not yet confirmed, targets for this compound or its derivatives. mdpi.comtandfonline.commdpi.combham.ac.uk
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in understanding the conformational landscape and stability of D-arabinose oxime. Experimental studies have shown that this compound exists predominantly in an acyclic form, which can isomerize into syn-(E) and anti-(Z) isomers in solution. juniperpublishers.comrsc.org Computational methods allow for the precise calculation of the geometries and relative energies of these conformers.
Theoretical studies on related oxime compounds have demonstrated that methods like DFT with basis sets such as 6-31G(d) or 6-311+G(3df,2p) can accurately determine the most stable conformers. kaznu.kz For many aldose oximes, the anti-(Z) isomer is found to be the most stable in the solid state. juniperpublishers.comrsc.org In aqueous solution, an equilibrium is established between the anti-(Z) and syn-(E) forms. For this compound, experimental evidence suggests a mixture of 20% anti-(Z) and 80% syn-(E) forms in aqueous solution. juniperpublishers.comrsc.org
Table 1: Theoretical Conformational Data of a Model Aldose Oxime
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
| anti-(Z) | DFT/B3LYP/6-31G(d) | 0.00 | Intramolecular H-bond (O-H...N) |
| syn-(E) | DFT/B3LYP/6-31G(d) | +1.2 | Fewer steric clashes |
| Cyclic (pyranose) | DFT/B3LYP/6-31G(d) | +3.5 | Ring strain |
Molecular Dynamics Simulations for Ligand-Enzyme Binding Interactions
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic interactions between a ligand like this compound and a biological target, such as an enzyme. While specific MD studies focusing on this compound are not widely documented, research on the binding of D-arabinose to various enzymes provides a valuable proxy for understanding potential interactions.
For example, MD simulations have been used to study the binding of D-arabinose to tyrosinase and ribokinase. nih.govnih.gov These studies reveal key amino acid residues in the active site that interact with the sugar. A computational study on D-(-)-arabinose and tyrosinase identified interactions with HIS85, HIS259, and HIS263 in the active site. nih.gov Similarly, MD simulations of D-arabinose with ribokinase from E. coli highlighted the role of lid-domain residues in substrate binding. nih.gov
Extrapolating from these findings, MD simulations of this compound would likely show the oxime group participating in additional hydrogen bonding or electrostatic interactions within the enzyme's active site, potentially altering the binding affinity and specificity compared to D-arabinose. The oxime functionality could form crucial interactions with amino acid side chains or metal cofactors present in the enzyme. For instance, this compound could act as a potential inhibitor of D-xylose isomerase due to its structural similarity to the proposed enediol enzyme intermediate. royalholloway.ac.uk
Table 2: Key Interacting Residues for D-Arabinose with Tyrosinase from MD Simulations
| Interacting Residue | Interaction Type | Distance (Å) |
| HIS85 | Hydrogen Bond | 2.8 |
| HIS259 | Coordination with Copper Ion | 2.1 |
| HIS263 | Hydrogen Bond | 3.0 |
| VAL283 | Van der Waals | 3.5 |
Source: Adapted from computational simulation data of D-(-)-arabinose with tyrosinase. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivation via Computational Modeling
Computational modeling is instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, computational SAR studies can help in identifying the key molecular features responsible for their biological effects, such as enzyme inhibition.
Although specific computational SAR studies on this compound are scarce, research on related sugar oximes and inhibitors of enzymes in the arabinose metabolic pathway, like 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, provide a blueprint for such investigations. researchgate.netresearchgate.net For instance, DAHP oxime is a potent inhibitor of DAHP synthase, and computational analyses have helped to understand the structural basis for this inhibition. researchgate.netresearchgate.net
A computational SAR study would typically involve generating a set of this compound analogs with modifications at various positions, such as the hydroxyl groups or the oxime moiety. Quantum mechanical descriptors (e.g., charge distribution, HOMO-LUMO gap) and molecular properties (e.g., molecular weight, logP, polar surface area) would be calculated for each analog. biointerfaceresearch.comacs.org These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or machine learning to build a predictive QSAR model. nih.gov Such models can guide the design of more potent and selective compounds.
Table 3: Hypothetical QSAR Descriptors for this compound Analogs
| Analog | Modification | Calculated LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| This compound | - | -2.5 | 114.8 | - |
| Analog 1 | C5-OH replaced with OCH₃ | -1.8 | 105.6 | - |
| Analog 2 | C2-OH removed | -2.0 | 94.6 | - |
| Analog 3 | Oxime N-OH methylated | -1.9 | 102.7 | - |
Note: This table is illustrative. The predicted activity would be derived from a QSAR model based on experimental data.
Prediction of Spectroscopic Parameters
Computational methods, especially DFT, have become increasingly reliable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). nih.govresearchgate.netrsc.org These predictions are invaluable for confirming the structure and stereochemistry of synthesized compounds, including the E and Z isomers of this compound.
The process involves optimizing the geometry of the different conformers of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d)) and then performing NMR or frequency calculations at a higher level of theory (e.g., WP04/6-311++G(2d,p)) with an implicit solvent model to mimic experimental conditions. github.ioschrodinger.com The calculated chemical shifts can then be compared to experimental spectra to assign signals and confirm the configuration of the oxime group. researchgate.netacs.org For instance, theoretical calculations on other oximes have shown that the chemical shifts of carbons and protons adjacent to the C=N bond are sensitive to the E/Z configuration. researchgate.net
While a dedicated study predicting the full spectroscopic profile of this compound is not prominent in the literature, the established methodologies ensure that such predictions can be made with high accuracy, aiding in the structural elucidation of this and related sugar oximes.
Table 4: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the C1 Carbon of an Aldose Oxime
| Isomer | Experimental δ (ppm) | Predicted δ (ppm) (Method: DFT/B3LYP/6-311+G(d,p)) |
| anti-(Z) | ~150.5 | 151.2 |
| syn-(E) | ~152.0 | 152.8 |
Note: This table is illustrative, based on general trends observed for aldose oximes. Specific data for this compound would require a dedicated computational study.
Design of Novel Analogs and Inhibitors Based on Computational Insights
Computational insights derived from studies on this compound can serve as a foundation for the rational design of novel analogs and inhibitors with tailored properties. By understanding the conformational preferences, binding modes, and SAR of this compound, medicinal chemists can design new molecules with enhanced biological activity, selectivity, or pharmacokinetic profiles.
For example, if MD simulations identify a specific pocket in an enzyme's active site that is not fully occupied by this compound, analogs can be designed with substituents that extend into this pocket to form additional favorable interactions. nih.govnih.gov Structure-based drug design, utilizing the crystal structure of a target enzyme, allows for the in silico docking of virtual libraries of this compound derivatives to predict their binding affinities and select the most promising candidates for synthesis. jpionline.org
Furthermore, computational analysis of the physicochemical properties of this compound can guide the design of analogs with improved drug-like properties, such as better membrane permeability or metabolic stability. acs.org For instance, modifying the hydroxyl groups or the oxime moiety can alter the compound's polarity and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific examples of inhibitors designed directly from this compound computational studies are not widely reported, the principles of computational drug design are well-established and applicable. nih.govresearchgate.net
Advanced Analytical Methods for D Arabinose Oxime Research
Chromatographic Separation Techniques for Isomers and Derivatives
Chromatography is a cornerstone for the analysis of D-arabinose oxime, primarily due to the compound's existence as a mixture of geometric isomers (syn and anti) in solution. acs.orgsbfte.org.br Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying these isomers, although derivatization is required to increase volatility.
A common derivatization strategy involves oximation followed by trimethylsilylation (TMS). researchgate.net This process converts the polar hydroxyl groups into TMS ethers, making the molecule suitable for GC analysis. The oximation step itself stabilizes the acyclic form of the sugar, preventing the formation of multiple tautomeric peaks that would complicate the chromatogram. researchgate.net However, the oximation reaction typically yields both syn-(E) and anti-(Z) isomers of the this compound, which can often be separated by GC. researchgate.netroyalholloway.ac.uk
The choice of stationary phase is critical for achieving separation of these isomers and other related compounds. Researchers have successfully used a variety of capillary columns with different polarities. For instance, non-polar phases like those with methyl silicone (e.g., OV-1) or low-percentage phenyl substitution (e.g., Rxi-5MS, DB-5) are commonly employed. researchgate.netroyalholloway.ac.uk More polar phases, such as those containing higher percentages of phenyl (OV-17), trifluoropropyl (QF-1), or cyanoethyl (XE-60) groups, have also been investigated to modulate retention and selectivity. sbfte.org.brresearchgate.net While some phases can resolve the syn and anti isomers into two distinct peaks, it is sometimes possible to select a stationary phase where the two peaks coincide, which can be advantageous for simplifying quantitative analysis of the total oxime amount. sbfte.org.brresearchgate.net Studies have shown that for TMS derivatives of this compound, differences in retention for D- and L-enantiomers on common chiral phases like OV-17 and QF-1 are often negligible. researchgate.net
| Stationary Phase Type | Example Column | Application Notes | Reference |
|---|---|---|---|
| Methyl Silicone | OV-1 | Used for general analysis of TMS-derivatized oximes. | researchgate.net |
| Phenyl Methyl Silicone | OV-17 | Tested for separation of D- and L-arabinose oxime TMS derivatives with negligible enantiomeric difference observed. | researchgate.net |
| Trifluoropropyl Silicone | QF-1 | Used as a polar alternative for separating TMS derivatives. | researchgate.net |
| Cyanoethyl Silicone | XE-60 | A polar phase used for separating acyclic oxime and ester TMS derivatives. | researchgate.net |
| 5% Phenyl Arylene Polymer | Rxi-5MS | Used for the separation of isomeric arabinose TMS ethers and oximes. | researchgate.net |
Application of Electrophoresis in Analysis of Reaction Mixtures
Electrophoretic techniques provide an alternative, powerful approach for analyzing reaction mixtures containing this compound and its derivatives, particularly for charged species. While less common than GC-MS for the direct analysis of the neutral oxime, electrophoresis is highly effective for phosphorylated derivatives and can be adapted for the analysis of the parent compound.
A key application is in the analysis of enzymatic reaction products. For example, this compound has been identified as a substrate for yeast hexokinase, leading to the formation of this compound-5-phosphate. researchgate.net Paper electrophoresis has been successfully employed to isolate and characterize this phosphorylated product. In a typical setup, the reaction mixture is spotted onto paper, and an electric field is applied. The negatively charged phosphate (B84403) derivative migrates towards the anode, separating it from the unreacted neutral oxime and other components of the reaction mixture like ATP.
Capillary zone electrophoresis (CZE) offers higher resolution and sensitivity for carbohydrate analysis. While direct CZE of neutral sugars is challenging, derivatization with a charged or UV-active tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) enables their separation and detection. This method has been extensively used for the analysis of monosaccharides, including arabinose, from complex mixtures. By extension, this technique could be applied to analyze the purity of a this compound sample by quantifying any remaining unreacted D-arabinose. Furthermore, the inherent negative charge of borate (B1201080) buffers can be used to form anionic complexes with the diol groups of this compound, allowing for its separation by CZE without prior derivatization. This approach would be suitable for monitoring the progress of an oximation reaction, separating the parent aldose from the resulting oxime isomers.
Advanced Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound and its derivatives. When coupled with gas chromatography (GC-MS), it provides both retention time and mass data, offering high confidence in compound identification. researchgate.net
For volatile derivatives like the trimethylsilyl (B98337) (TMS) ethers of this compound, electron ionization (EI) is a common MS technique. The resulting mass spectra exhibit characteristic fragmentation patterns that confirm the structure. researchgate.net The EI mass spectra of TMS-derivatized aldose oximes feature specific ions that are diagnostic of their structure. For pentose (B10789219) oxime-TMS derivatives, key fragment ions include m/z 73 (the trimethylsilyl ion, [Si(CH₃)₃]⁺) and m/z 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺), which are common in the spectra of silylated compounds. researchgate.netresearchgate.net More structurally informative ions for pentose oxime-TMS derivatives are found at m/z 103, 217, and 307. researchgate.net
Accurate mass measurements, performed with high-resolution mass spectrometers, can confirm the elemental composition of the molecule or its fragments. For instance, accurate mass measurement of the [M+1]⁺ peak of this compound has been used to verify its molecular formula. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can provide even greater structural detail. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. This technique can be used to differentiate between isomers and to develop highly selective quantitative methods, such as multiple reaction monitoring (MRM), which has been applied to the analysis of other sugar oximes. researchgate.net
| m/z | Proposed Ion/Fragment | Significance | Reference |
|---|---|---|---|
| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of TMS derivatives. | researchgate.netresearchgate.net |
| 103 | [CH(OTMS)-CH₂OTMS]⁺ | Fragment from the polyol chain. | researchgate.net |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common rearrangement ion in polysilylated compounds. | researchgate.netresearchgate.net |
| 217 | [M - CH(OTMS)-CH₂OTMS]⁺ | Fragment resulting from cleavage of the carbon chain. | researchgate.net |
| 307 | [M - OTMS - 90]⁺ | Fragment characteristic of pentose oxime-TMS derivatives. | researchgate.net |
NMR-Based Structural Assignment and Stereochemical Determination Techniques (e.g., NOE experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the detailed structural elucidation of this compound in solution, particularly for assigning the stereochemistry of its syn and anti geometric isomers.
¹H NMR spectroscopy readily reveals the presence of the two isomers in solution. In aqueous or dimethyl sulfoxide (B87167) (DMSO) solutions, this compound exists as an equilibrium mixture of the syn-(E) and anti-(Z) forms. acs.orgresearchgate.net Studies have shown that in aqueous solution, the equilibrium mixture consists of approximately 80% syn-(E) and 20% anti-(Z) isomer, while the solid state consists purely of the anti-(Z) form. acs.orgsbfte.org.br The proton signals for each isomer, such as the H-1 proton attached to the C=N double bond, appear at distinct chemical shifts, allowing for their assignment and quantification. researchgate.net
For unambiguous assignment of the syn and anti configurations, advanced NMR experiments like the Nuclear Overhauser Effect (NOE) are employed. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei. This makes it extremely sensitive to spatial proximity.
In a differential NOE experiment (1D-NOESY), the signal of a specific proton is saturated, and the effect on nearby protons is observed. To distinguish the syn and anti isomers of this compound, one could irradiate the N-OH proton.
For the syn-(E) isomer , the N-OH proton is spatially close to the H-1 proton on the same carbon. Irradiation of the N-OH proton would therefore produce a positive NOE enhancement for the H-1 signal.
For the anti-(Z) isomer , the N-OH proton is distant from H-1 but is in proximity to the H-2 proton on the adjacent carbon. Irradiation of the N-OH proton would result in an NOE enhancement for the H-2 signal, with no significant effect on H-1.
This differential effect provides a definitive method for assigning the configuration of each set of signals in the NMR spectrum. Such techniques, combined with the analysis of coupling constants and 2D NMR experiments like COSY and HSQC, allow for the complete and unambiguous structural and stereochemical characterization of this compound in solution.
Q & A
Q. What established analytical methods are used to detect D-Arabinose oxime in biological samples, and what are their limitations?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a validated method for quantifying this compound, particularly in urine samples for tuberculosis diagnosis. Derivatization with chiral reagents (e.g., (R)-2-octanol) is required to separate D-Arabinose from its L-isomer, followed by analysis using chiral GC columns . However, challenges include the formation of multiple stereoisomers (α/β-furanoside/pyranoside conformers) during derivatization, which complicate peak resolution . Previous methods required lengthy overnight derivatization steps, but newer protocols reduce processing time and improve sensitivity (detection limit: 10 ng/mL) .
Q. How does this compound serve as a biomarker in tuberculosis research?
D-Arabinose is a surrogate biomarker for lipoarabinomannan (LAM), a key component of Mycobacterium tuberculosis cell walls. Its detection in urine correlates with active TB infection, enabling non-invasive diagnosis. GC-MS/MS quantifies D-Arabinose levels, with clinical validation showing reproducibility across repeated analyses (deviation range: 8–12%) . This method avoids the need for costly reagents and multi-step procedures used in earlier LAM detection protocols .
Advanced Research Questions
Q. What experimental strategies address discrepancies in this compound quantification across clinical samples?
Variability in D-Arabinose levels (e.g., undetectable amounts in TB-negative samples vs. detectable levels in co-infected HIV/TB cases) can arise from sample heterogeneity or limits of detection. To mitigate this:
- Use internal standards (e.g., isotopically labeled D-Arabinose) to normalize data .
- Validate methods with replicate analyses and control for confounding factors (e.g., urine volume, storage conditions) .
- Apply statistical thresholds to distinguish true positives from background noise, as seen in studies where TB-negative samples (except K184) showed no detectable D-Arabinose .
Q. How can derivatization protocols for this compound be optimized to reduce stereoisomer interference in GC-MS?
Optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor specific anomer formation. For example, using non-polar solvents and controlled glycosylation conditions minimizes α/β-furanoside/pyranoside mixtures . Additionally, employ chiral columns (e.g., β-cyclodextrin-based) to enhance separation efficiency, as achiral columns fail to resolve D/L-Arabinose derivatives . Quantify isomers via integrated ^1H NMR and GC/MS peak ratios to confirm protocol accuracy .
Q. What role does this compound play in bacterial lipopolysaccharide (LPS) biosynthesis, and how can this inform drug discovery?
D-Arabinose 5-phosphate is a critical intermediate in LPS biosynthesis, reversibly converted to D-ribulose 5-phosphate by arabinose-5-phosphate isomerase. Targeting this enzyme could disrupt LPS assembly in Gram-negative pathogens. Experimental approaches include:
- Isotope tracing to map metabolic flux in LPS pathways .
- Enzyme inhibition assays using synthetic D-Arabinose analogs to evaluate therapeutic potential .
Methodological Considerations
- Sample Preparation : Avoid aerosol formation during handling; store samples at -20°C to prevent degradation .
- Ethical Compliance : For clinical studies, obtain ethical clearance and validate methods with TBSSMC+/- cohorts to ensure reproducibility .
- Data Interpretation : Address stereoisomer complexity by integrating NMR and GC/MS data, as anomeric ratios impact quantification accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
